molecular formula C28H37NO8 B12353234 [(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Cat. No.: B12353234
M. Wt: 515.6 g/mol
InChI Key: YEUSSARNQQYBKH-IDPPKLPYSA-N
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Description

The compound [(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[98001,703,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate is a complex organic molecule with a unique tetracyclic structure

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the subsequent functionalization of the molecule. The synthetic routes typically involve:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure.

    Functionalization: Introduction of hydroxyl, methoxy, and other functional groups through various organic reactions such as oxidation, reduction, and substitution.

    Industrial Production: Large-scale production may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: Functional groups can be substituted with other groups using appropriate reagents.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., PCC), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C) are commonly used.

    Major Products: The major products depend on the specific reactions and conditions used, but can include various derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: The binding of the compound can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

This compound can be compared with other similar tetracyclic compounds:

    Similar Compounds: Compounds with similar structures include other tetracyclic molecules with different functional groups.

Properties

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

IUPAC Name

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11-/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1

InChI Key

YEUSSARNQQYBKH-IDPPKLPYSA-N

Isomeric SMILES

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)/C

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Origin of Product

United States

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